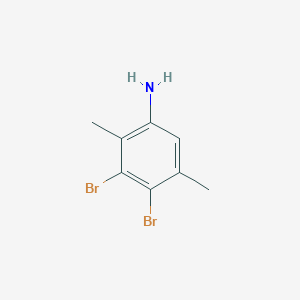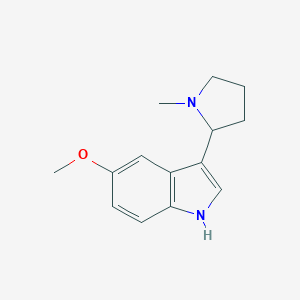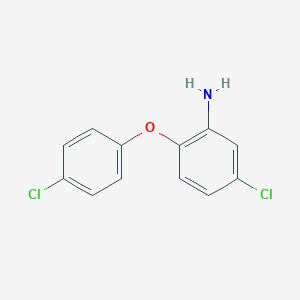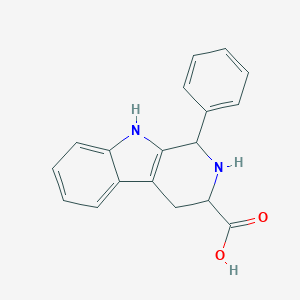
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
概要
説明
J-2156は、ソマトスタチン受容体タイプ4(SST4受容体)の非常に強力で選択的なアゴニストです。 さまざまな動物モデルにおける機械的アロディニアと機械的過敏の緩和において、その潜在的な治療用途について広く研究されてきました 。 この化合物は、ヒトおよびラットのSST4受容体に対してナノモル親和性を示しており、科学研究における貴重なツールとなっています .
作用機序
J-2156は、Gタンパク質共役受容体であるSST4受容体に選択的に結合することにより、その効果を発揮します。結合すると、疼痛シグナルの抑制につながる細胞内シグナル伝達経路を活性化します。 この化合物は、SST4受容体に対する高い選択性を示すため、オフターゲット効果が最小限に抑えられ、疼痛管理の有望な候補となっています .
類似の化合物:
NNC 26-9100: 同様の結合親和性を示す別のSST4受容体アゴニスト。
ソマトスタチン-14とソマトスタチン-28: SST4受容体の内因性リガンド。
新規ピロロピリミジン分子: 最近開発された強力な鎮痛効果を持つSST4受容体アゴニスト.
J-2156の独自性: J-2156は、SST4受容体に対する高い効力と選択性により際立っています。 他のSST4受容体アゴニストと比較して、疼痛のプレクリニカルモデルでより高い有効性を示しており、疼痛研究と創薬における貴重なツールとなっています .
生化学分析
Biochemical Properties
As a harmala alkaloid, it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
合成経路と反応条件: J-2156の合成には、市販の出発物質から始まる複数のステップが含まれます。重要なステップには、コア構造の形成、続いてSST4受容体に対する所望の選択性と効力を達成するための官能基修飾が含まれます。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を確保するために最適化されています .
工業生産方法: J-2156の工業生産は、ラボ規模の合成と同じ合成経路に従いますが、商業的な需要を満たすためにスケールアップされています。このプロセスには、一貫性と再現性を確保するための厳格な品質管理対策が含まれています。 高性能液体クロマトグラフィー(HPLC)などの高度な技術が、最終生成物の精製に使用されます .
化学反応の分析
反応の種類: J-2156は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
4. 科学研究の用途
J-2156は、次を含む幅広い科学研究用途があります。
化学: SST4受容体アゴニストの構造活性相関を研究するためのツールとして使用されます。
生物学: 疼痛経路と感覚ニューロンの機能を調節する役割について調査されています。
医学: 糖尿病性神経障害性疼痛や癌による骨痛などの状態の治療における潜在的な治療用途について探求されています。
科学的研究の応用
J-2156 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of SST4 receptor agonists.
Biology: Investigated for its role in modulating pain pathways and sensory neuron functions.
Medicine: Explored for its potential therapeutic applications in treating conditions such as painful diabetic neuropathy and cancer-induced bone pain.
Industry: Utilized in the development of novel analgesic drugs targeting the SST4 receptor .
類似化合物との比較
NNC 26-9100: Another SST4 receptor agonist with similar binding affinity.
Somatostatin-14 and Somatostatin-28: Endogenous ligands for the SST4 receptor.
Novel Pyrrolo-Pyrimidine Molecules: Recently developed SST4 receptor agonists with potent antinociceptive effects.
Uniqueness of J-2156: J-2156 stands out due to its high potency and selectivity for the SST4 receptor. It exhibits greater efficacy in preclinical models of pain compared to other SST4 receptor agonists, making it a valuable tool in pain research and drug development .
特性
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUEWDIHUPPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002887 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82789-18-2 | |
| Record name | 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82789-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid in the context of these papers?
A1: Both papers [, ] utilize computational methods ("in-silico studies") to investigate the potential of novel derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid as HIV-1 reverse transcriptase inhibitors. The research focuses on "de novo" design, meaning they are computationally designing and analyzing new derivatives of this compound. The goal is to identify derivatives with potentially improved activity against HIV-1 reverse transcriptase compared to existing inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
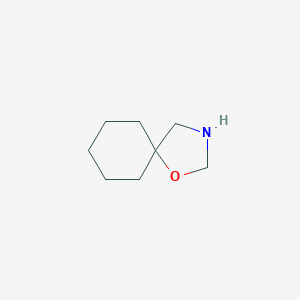
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)





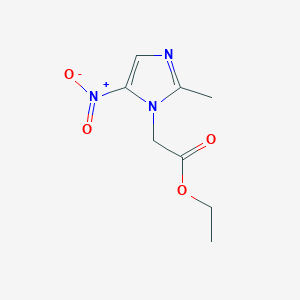

![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
